1,2-Dibromo-4-difluoromethoxy-3-fluorobenzene

CAS No.: 1804934-05-1

Cat. No.: VC3415510

Molecular Formula: C7H3Br2F3O

Molecular Weight: 319.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1804934-05-1 |

|---|---|

| Molecular Formula | C7H3Br2F3O |

| Molecular Weight | 319.9 g/mol |

| IUPAC Name | 1,2-dibromo-4-(difluoromethoxy)-3-fluorobenzene |

| Standard InChI | InChI=1S/C7H3Br2F3O/c8-3-1-2-4(13-7(11)12)6(10)5(3)9/h1-2,7H |

| Standard InChI Key | PIXXTMZJCRSFON-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1OC(F)F)F)Br)Br |

| Canonical SMILES | C1=CC(=C(C(=C1OC(F)F)F)Br)Br |

Introduction

Chemical Identity and Structural Properties

Molecular Structure and Basic Identifiers

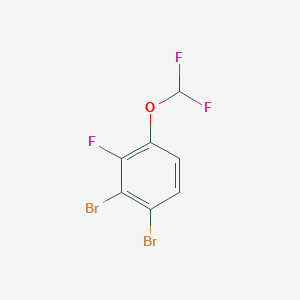

1,2-Dibromo-4-difluoromethoxy-3-fluorobenzene features a benzene ring substituted with two bromine atoms at positions 1 and 2, a fluorine atom at position 3, and a difluoromethoxy group at position 4. This arrangement of halogens and the difluoromethoxy group creates a highly functionalized aromatic system with distinct electronic properties. The compound is identified by the CAS Registry Number 1804934-05-1 and PubChem CID 118847140 . The molecular formula is C₇H₃Br₂F₃O, corresponding to a molecular weight of 319.90 g/mol as computed by PubChem . The compound was first registered in chemical databases on April 6, 2016, indicating its relatively recent formal characterization despite potentially earlier synthesis and use in research settings .

Chemical Identifiers and Nomenclature

The compound can be referenced through various standardized chemical identifiers, essential for unambiguous identification in chemical databases and literature. Table 1 provides a comprehensive list of these identifiers.

Table 1: Chemical Identifiers for 1,2-Dibromo-4-difluoromethoxy-3-fluorobenzene

| Identifier Type | Value |

|---|---|

| IUPAC Name | 1,2-dibromo-4-(difluoromethoxy)-3-fluorobenzene |

| CAS Registry Number | 1804934-05-1 |

| PubChem CID | 118847140 |

| InChI | InChI=1S/C7H3Br2F3O/c8-3-1-2-4(13-7(11)12)6(10)5(3)9/h1-2,7H |

| InChIKey | PIXXTMZJCRSFON-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1OC(F)F)F)Br)Br |

The systematic IUPAC nomenclature provides an unambiguous way to describe the compound's structure, while identifiers like InChI and SMILES offer machine-readable representations useful for computational chemistry and database searches . The InChIKey serves as a fixed-length condensed digital representation of the compound, facilitating web searches and database linking across chemical information systems.

Applications and Research Significance

Comparative Analysis with Structural Analogs

To better understand the potential applications and properties of 1,2-Dibromo-4-difluoromethoxy-3-fluorobenzene, it is valuable to examine structurally related compounds. Table 3 presents a comparison with several analog compounds identified in the search results.

Table 3: Comparison of 1,2-Dibromo-4-difluoromethoxy-3-fluorobenzene with Structural Analogs

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structural Differences |

|---|---|---|---|---|

| 1,2-Dibromo-4-difluoromethoxy-3-fluorobenzene | 1804934-05-1 | C₇H₃Br₂F₃O | 319.90 | Reference compound |

| 1,5-Dibromo-2-difluoromethoxy-4-fluorobenzene | 1804515-34-1 | C₇H₃Br₂F₃O | 319.90 | Positional isomer with different arrangement of substituents |

| 1,2-Dibromo-4-fluoro-5-(trifluoromethoxy)benzene | 1804935-11-2 | C₇H₂Br₂F₄O | 337.90 | Contains trifluoromethoxy instead of difluoromethoxy group |

| 1,2-Dibromo-3-fluorobenzene | 811711-33-8 | C₆H₃Br₂F | 253.89 | Lacks the difluoromethoxy group |

| 1-(Difluoromethoxy)-4-fluorobenzene | 34888-09-0 | C₇H₅F₃O | 162.11 | Lacks the two bromine atoms |

The structural variations among these compounds result in different physical, chemical, and potentially biological properties. For instance, the positional isomer 1,5-Dibromo-2-difluoromethoxy-4-fluorobenzene would exhibit different electronic distribution and dipole moment compared to the target compound, potentially affecting its reactivity patterns and intermolecular interactions . Similarly, the replacement of the difluoromethoxy group with a trifluoromethoxy group, as in 1,2-Dibromo-4-fluoro-5-(trifluoromethoxy)benzene, would increase the electron-withdrawing effect and lipophilicity of the molecule.

These structural analogs could serve as alternatives or complementary building blocks in synthetic pathways, offering researchers flexibility in designing compounds with fine-tuned properties for specific applications. Understanding the structure-property relationships across this series of compounds enhances their utility in various research contexts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume